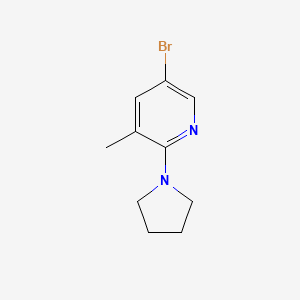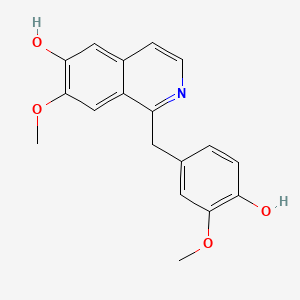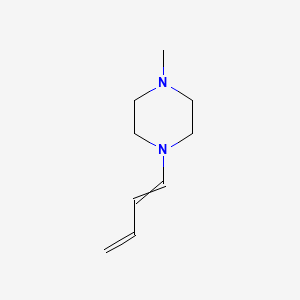
Suc-ala-ala-pro-arg-pna
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-ala-ala-pro-arg-pna, also known as Suc-AAPR-pNA, is a substrate for wild-type and K188D/D189K trypsins . It is used in various biochemical applications, particularly in studies involving these enzymes .
Molecular Structure Analysis
The molecular weight of this compound is 633.66 . The IUPAC name is 4-({(1S)-2-[(1S)-2-{(2S)-2-[(1S)-4-{[amino(imino)methyl]amino}-1-[(4-nitroanilino)carbonyl]butyl}amino)carbonyl]-1-pyrrolidinyl}-1-methyl-2-oxoethyl)amino]-1-methyl-2-oxoethyl}amino)-4-oxobutanoic .Scientific Research Applications
Proline Endopeptidase Identification : Suc-(Ala)3-pNA, closely related to Suc-ala-ala-pro-arg-pna, was used to identify proline endopeptidase in hog kidney cytosol. This enzyme hydrolyzes peptides at the carboxyl side of alanine and proline residues and is inhibited by diisopropyl fluorophosphate and p-chloromercuribenzoate (Soeda, Ohyama, & Nagamatsu, 1984).
Human Serum Peptidase Hydrolysis : A study on a human serum peptidase that hydrolyzes a synthetic vertebrate collagenase substrate also investigated the hydrolysis of Suc-(Ala)3-pNA, demonstrating its use in studying enzyme behavior in various diseases (Hori, Yanagisawa, & Nagai, 1982).
Binding to Human Cyclophilin hCyp‐18 : Research on the binding of peptides derived from Suc‐Ala‐Ala‐Pro‐Phe‐pNA, similar to this compound, to human cyclophilin hCyp‐18, revealed the existence of two independent subsites for peptide binding, providing insights into the enzyme’s interaction with substrates (Demange, Moutiez, Vaudry, & Dugave, 2001).
Elastase and Chymotrypsin Substrate Studies : Studies on chromogenic substrates for elastase and chymotrypsin, using peptides like this compound, provided valuable insights into the specificity and inhibition of these enzymes, aiding in the understanding of proteolytic mechanisms (Simonsson, Arielly, Friberger, & Aurell, 1981).
Endopeptidase in Rat Kidney : A study on a membrane-bound endopeptidase in rat kidney utilized Suc-(Ala)3-pNA as a substrate. This enzyme, related to this compound, provided insights into the molecular weight, inhibition, and activation of the enzyme, contributing to our understanding of kidney proteases (Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984).
Mechanism of Action
Target of Action
The primary targets of Suc-ala-ala-pro-arg-pna are enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , and peptidyl-prolyl cis/trans-isomerases (PPIases) . These enzymes play crucial roles in various biological processes, including protein degradation and folding .
Mode of Action
This compound interacts with its targets by serving as a substrate . For alpha-chymotrypsin and fungal chymotrypsin-like serine protease, the compound is cleaved, yielding 4-nitroaniline . For PPIases, the compound undergoes cis-trans isomerization of its proline peptide bonds .
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathways and protein folding pathways . The cleavage of the compound by proteases like alpha-chymotrypsin leads to the breakdown of proteins, a crucial process in many biological functions . On the other hand, the isomerization catalyzed by PPIases affects protein folding, which is essential for the proper function of proteins .
Pharmacokinetics
It’s known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), which may influence its bioavailability .
Result of Action
The enzymatic cleavage of this compound by proteases results in the formation of 4-nitroaniline . This process can be used to measure the activity of these enzymes . The isomerization of the compound by PPIases, on the other hand, influences the conformation and, consequently, the function of proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain solvents can affect the compound’s solubility and stability . Moreover, the compound’s interaction with its target enzymes can be influenced by factors such as temperature and the presence of other molecules .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Suc-ala-ala-pro-arg-pna interacts with a range of enzymes, proteins, and other biomolecules. It is known to be a substrate for enzymes such as chymotrypsin . The nature of these interactions often involves the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, its interaction with chymotrypsin can influence cell function by modulating proteolytic activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. It acts as a substrate for these enzymes, undergoing enzymatic cleavage that leads to the release of p-nitroaniline . This process can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes. These enzymes, along with any cofactors they may require, can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDPNOVUNAIPA-FVCZOJIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N9O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
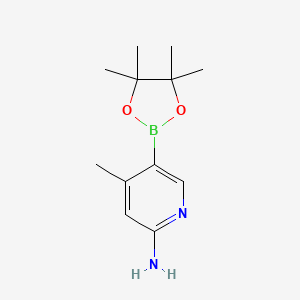
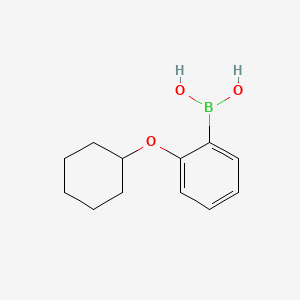
![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)

![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/no-structure.png)
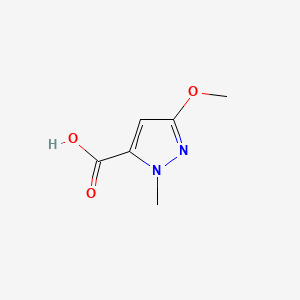
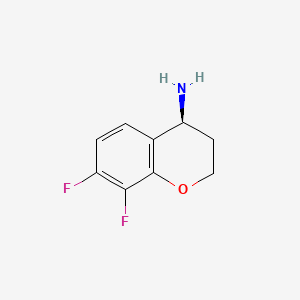
![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
